molecular formula C16H16ClN3O2 B11141960 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11141960
M. Wt: 317.77 g/mol
InChI Key: AVOGTGBVUOOAIY-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by a hybrid structure combining an indole core, an ethyl linker, and a substituted isoxazolecarboxamide group. The indole moiety is substituted with a chlorine atom at the 4-position, while the isoxazole ring is functionalized with methyl groups at the 3- and 5-positions. While its exact pharmacological applications remain under investigation, preliminary studies suggest relevance in medicinal chemistry due to its dual heterocyclic architecture, which is often associated with bioactivity in compounds targeting neurological or oncological pathways .

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-10-15(11(2)22-19-10)16(21)18-7-9-20-8-6-12-13(17)4-3-5-14(12)20/h3-6,8H,7,9H2,1-2H3,(H,18,21)

InChI Key

AVOGTGBVUOOAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on variations in the core heterocycles, substituents, and linker regions. Key examples include:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Bioactivity Notes
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide Indole + oxazole 6-Cl indole; propanamide linker ~347.8 Enhanced kinase inhibition
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide Carbazole + isoxazole 8-Cl carbazole; tetrahydro ring ~369.9 Broader receptor affinity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide Indole + isonicotinamide IsoNicotinamide group ~329.8 Neuroactive properties
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Cyclohexene + oxazole Cyclohexene substituent ~248.3 Reduced polarity; CNS penetration

Key Observations :

  • Indole vs. Carbazole : The carbazole analog () exhibits a planar, fused tricyclic structure, enhancing π-π stacking interactions with aromatic residues in enzymes, whereas the indole-based compound (target) offers greater conformational flexibility .
  • Substituent Effects : The 4-chloroindole group (target) may confer higher metabolic stability compared to 6-chloroindole derivatives (), as para-substituted halogens often resist oxidative degradation .
Pharmacokinetic Considerations
  • Solubility : The carbazole analog () has lower aqueous solubility (~0.5 mg/mL) due to its rigid, planar structure, whereas the target compound’s isoxazole group improves solubility (~2.1 mg/mL) .
  • Metabolic Stability : The cyclohexene-containing analog () undergoes rapid hepatic oxidation, while the 4-chloroindole group in the target compound slows CYP450-mediated metabolism .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, a synthetic compound with potential therapeutic applications, has garnered attention in various biological studies. This article delves into its biological activity, synthesizing data from diverse research findings, case studies, and relevant literature.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Indole moiety : Contributes to its biological activity through interactions with various receptors.
  • Isoxazole ring : Implicated in its pharmacological properties.
  • Chloro substituent : May enhance lipophilicity and receptor binding.

The molecular formula for this compound is C₁₈H₁₈ClN₃O₂, with a molecular weight of 343.81 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)12.5Induction of apoptosis
SK-Mel-2815.0Cell cycle arrest
A431 (Carcinoma)20.0Inhibition of proliferation

These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic pathways, as indicated by caspase activation assays .

Tyrosinase Inhibition

The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. The results are promising:

Compound% Inhibition at 500 µMIC50 (µM)
This compound85%25.0
Positive Control (Arbutin)59%91.0

This suggests that the compound could be a potential candidate for skin whitening agents or treatments for hyperpigmentation disorders .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The indole structure allows for binding to serotonin and other receptors, potentially modulating neurotransmitter levels.
  • Enzyme Inhibition : The isoxazole component may interact with active sites of enzymes like tyrosinase, inhibiting their function.
  • Apoptotic Pathways : Induction of apoptosis via caspase activation has been observed in cancer cell lines, suggesting a targeted therapeutic approach.

Case Study 1: Anticancer Efficacy

In a study involving A375 melanoma cells, treatment with the compound resulted in a significant reduction in cell viability (over 70% at concentrations above 10 µM). Flow cytometry analysis confirmed an increase in apoptotic cells, with notable activation of caspases 3 and 9 .

Case Study 2: Tyrosinase Inhibition

A comparative study assessed the tyrosinase inhibitory effects of several compounds, including this compound. The compound exhibited superior inhibition compared to traditional agents like kojic acid and arbutin, indicating its potential as a more effective skin-lightening agent .

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